molecular formula C9H12BrCl2N3 B7886293 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride

2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride

Cat. No. B7886293
M. Wt: 313.02 g/mol
InChI Key: VTVYQVOZWGWYIJ-UHFFFAOYSA-N
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Description

2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride is a useful research compound. Its molecular formula is C9H12BrCl2N3 and its molecular weight is 313.02 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Chemodivergent Synthesis : Liu et al. (2019) discussed the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine, highlighting the role of 3-bromoimidazopyridines in forming other skeletons, which might include derivatives of 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride (Liu et al., 2019).

  • Biological Activities : Abdel‐Aziz et al. (2011) synthesized derivatives of 6-bromo-3-methylthiazolo[3,2-a]benzimidazole, which showed potent immunosuppressive and immunostimulatory activities, indicating potential applications in immunology and possibly related to this compound derivatives (Abdel‐Aziz et al., 2011).

  • Anti-Cancer and Anti-TB Agents : Sanghavi et al. (2022) reported on the palladium-catalyzed Suzuki–Miyaura borylation reactions involving 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, leading to potential anti-cancer and anti-TB agents, suggesting a similar application for the compound (Sanghavi et al., 2022).

  • Halogenation Studies : Yutilov et al. (2005) explored the halogenation of imidazo[4,5-b]pyridine derivatives, which might provide insight into the chemical behavior of this compound under similar conditions (Yutilov et al., 2005).

  • DNA Binding and Cytotoxicity Studies : Kumar et al. (2012) investigated Cu(II) complexes of ligands related to 2-(pyridine-2-yl)ethanamine, examining their DNA binding and cytotoxic activities, which could be relevant to similar compounds like this compound (Kumar et al., 2012).

properties

IUPAC Name

2-(6-bromoimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3.2ClH/c10-7-1-2-9-12-8(3-4-11)6-13(9)5-7;;/h1-2,5-6H,3-4,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVYQVOZWGWYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Br)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride
Reactant of Route 2
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2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride
Reactant of Route 3
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2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride
Reactant of Route 4
2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride
Reactant of Route 5
2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride
Reactant of Route 6
2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride

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